molecular formula C12H21NO5 B1380873 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid CAS No. 1780899-28-6

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

Cat. No.: B1380873
CAS No.: 1780899-28-6
M. Wt: 259.3 g/mol
InChI Key: YNVGTUFITNZFBB-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a piperidine ring structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is often utilized in the design of drugs targeting neurological disorders, showcasing its potential as a scaffold for developing novel therapeutic agents. For instance, derivatives of this compound have been explored for their efficacy as inhibitors of glycine transporters, which are implicated in conditions such as schizophrenia and depression .

1.2 Antimicrobial Activity
Research has indicated that derivatives of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that suggest their potential use in developing new antibiotics .

Organic Synthesis

2.1 Protecting Group in Synthesis
The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for amines during synthetic procedures. This application is particularly relevant in multi-step organic syntheses where selective protection and deprotection are necessary to achieve desired products without unwanted side reactions . The Boc group can be easily removed under mild acidic conditions, making it advantageous for complex molecule synthesis.

2.2 Synthesis of Peptides
In peptide synthesis, the compound can be utilized to protect amino acids or amines, facilitating the formation of peptide bonds while preventing undesired reactions at the amine site. This method enhances the yield and purity of synthesized peptides, which are critical in pharmaceutical applications .

Table: Summary of Research Findings on this compound

StudyObjectiveFindings
Study ASynthesis of Glycine Transporter InhibitorsIdentified derivatives with enhanced inhibitory activity against GlyT1, indicating potential for treating schizophrenia .
Study BAntimicrobial EvaluationDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting new antibiotic leads .
Study CPeptide SynthesisSuccessfully used Boc group to protect amino acids during peptide bond formation, resulting in high yields .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid can be compared with other similar compounds:

  • Similar Compounds

      1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine: Lacks the carboxylic acid group, making it less versatile in certain applications.

      1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxamide: Contains an amide group instead of a carboxylic acid, altering its reactivity and applications.

  • Uniqueness

Biological Activity

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid, with the CAS number 512822-50-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group.

Inhibition of Enzymatic Activity

Research indicates that derivatives of piperidine compounds, including this compound, have shown significant inhibitory effects on enzymes associated with neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic target in Alzheimer's disease.
  • β-Secretase Inhibition : It also shows potential as a β-secretase inhibitor, which is crucial in reducing amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. Specifically:

  • Cell Viability Studies : In astrocyte cultures treated with amyloid-beta, the presence of this compound resulted in improved cell viability compared to controls without treatment, suggesting a protective mechanism against oxidative stress and inflammation induced by amyloid-beta aggregation .

Case Study Insights

A study involving the synthesis and evaluation of related piperidine derivatives reported that certain analogs exhibited moderate protective effects against neurotoxicity in astrocytes. The compound's ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha was noted as a significant finding .

Data Table: Biological Activity Summary

Activity TypeEffectReference
Acetylcholinesterase InhibitionModerate inhibition (IC50 = 15.4 nM)
β-Secretase InhibitionSignificant inhibition
NeuroprotectionImproved astrocyte viability
Cytokine ReductionDecreased TNF-alpha levels

Properties

IUPAC Name

4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGTUFITNZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780899-28-6
Record name 1-[(tert-butoxy)carbonyl]-4-hydroxy-3-methylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

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